3-Methoxyacetaminophen glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
52092-55-4 |
|---|---|
Molecular Formula |
C15H19NO9 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
XLGYMPUDHJPLNR-DKBOKBLXSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of 3 Methoxyacetaminophen Glucuronide Formation
Precursor Metabolism and Initial Biotransformations
The journey to 3-Methoxyacetaminophen (B21298) glucuronide begins with the structural modification of the parent acetaminophen (B1664979) molecule.
The initial step in this specific metabolic route is the hydroxylation of acetaminophen (APAP) to form 3-Hydroxyacetaminophen (B1208919) (3-OH-APAP). This compound has been identified as a microsomal metabolite of acetaminophen. nih.gov The formation of 3-OH-APAP is a phase I metabolic reaction. Unlike the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is primarily mediated by cytochrome P450 enzymes like CYP2E1, the pathway leading to 3-OH-APAP is distinct. nih.govnih.gov Research has shown that the formation of 3-hydroxyacetaminophen is not blocked by agents like glutathione (B108866) and ascorbic acid, which prevent the covalent binding of the reactive metabolite, suggesting they are formed via different intermediates. nih.gov 3-OH-APAP is considered a non-toxic metabolite and possesses antioxidant properties due to its phenolic hydroxyl groups. medchemexpress.com
Following its formation, 3-Hydroxyacetaminophen, which has a catechol-like structure, undergoes O-methylation. This reaction converts 3-Hydroxyacetaminophen into 3-Methoxyacetaminophen. The enzyme responsible for this methylation step is Catechol-O-methyltransferase (COMT). researchgate.netwikipedia.org COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure. wikipedia.orgnih.gov This enzymatic action is crucial for the subsequent steps in the metabolic pathway.
Glucuronidation Mechanisms and Enzymes
The final step in the formation of the titular compound is glucuronidation, a major phase II metabolic pathway.
Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a critical role in the metabolism and elimination of numerous compounds. nih.govnih.gov These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov This conjugation process, known as glucuronidation, significantly increases the water solubility of lipophilic molecules, facilitating their excretion from the body via urine or bile. nih.govyoutube.com UGTs are primarily located in the endoplasmic reticulum of cells in various tissues, with the highest concentrations found in the liver. nih.govnih.gov The UGT superfamily is divided into subfamilies, including UGT1 and UGT2, which encompass the primary isoforms responsible for drug metabolism. nih.govyoutube.com
While the direct glucuronidation of 3-Methoxyacetaminophen is not extensively detailed in the provided results, the glucuronidation of structurally similar compounds provides strong indications of the enzymes involved. Several UGT isoforms are known to participate in the glucuronidation of acetaminophen itself, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15. pharmgkb.orgnih.govpharmgkb.org
Studies on the glucuronidation of 4-hydroxy-3-methoxymethamphetamine (HMMA), a metabolite with a similar 3-methoxy-4-hydroxy structure, have shown the involvement of multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. nih.gov Among these, UGT2B15 demonstrated the highest affinity and activity. nih.gov UGT2B15 is a key enzyme in the glucuronidation of various substrates and is highly expressed in the liver. genesight.comnih.gov Given its role in metabolizing compounds with similar chemical motifs, UGT2B15 is strongly implicated as a major enzyme responsible for the glucuronidation of 3-Methoxyacetaminophen. nih.govnih.gov
Catechol-O-methyltransferase (COMT) is the enzyme that catalyzes the critical methylation step that precedes glucuronidation in this pathway. wikipedia.orgnih.gov COMT is responsible for the inactivation of catecholamines and other compounds possessing a catechol structure. wikipedia.org It exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.govmedlineplus.gov The enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate. researchgate.netwikipedia.org In the context of forming 3-Methoxyacetaminophen glucuronide, COMT acts on 3-Hydroxyacetaminophen, methylating it to produce 3-Methoxyacetaminophen. This methylation is a prerequisite for the subsequent glucuronidation reaction that forms the final metabolite.
Data Tables
Table 1: Key Enzymes in this compound Formation
| Enzyme | Family/Type | Role in Pathway | Substrate | Product |
| Microsomal Enzymes | Phase I Metabolism | Hydroxylation | Acetaminophen | 3-Hydroxyacetaminophen nih.gov |
| Catechol-O-methyltransferase (COMT) | Methyltransferase | O-Methylation | 3-Hydroxyacetaminophen | 3-Methoxyacetaminophen researchgate.netwikipedia.org |
| Uridine 5′-diphospho-glucuronosyltransferases (UGTs) | Phase II Metabolism | Glucuronidation | 3-Methoxyacetaminophen | This compound nih.gov |
| UGT2B15 | UGT2 Family | Specific Glucuronidation | Implicated for 3-Methoxyacetaminophen | This compound nih.govnih.gov |
Interplay with Parallel Metabolic Pathways
The formation of this compound is not an isolated event but rather a product of the complex and interconnected network of drug metabolism pathways. Its biosynthesis is intricately linked with the primary conjugation reactions of its parent compound, acetaminophen, as well as the oxidative routes mediated by the cytochrome P450 system. Understanding these relationships is crucial to fully contextualize the metabolic fate of this particular compound.
Relationship to Sulfation Conjugation Pathways
The primary metabolic routes for acetaminophen at therapeutic concentrations are glucuronidation and sulfation. pharmgkb.org These two Phase II conjugation reactions are catalyzed by distinct enzyme superfamilies: UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. numberanalytics.com Both pathways compete for the same substrate, acetaminophen, converting it into more water-soluble metabolites (acetaminophen glucuronide and acetaminophen sulfate) to facilitate its excretion. numberanalytics.comduke.edu
The balance between sulfation and glucuronidation is concentration-dependent. In adults, sulfation is the predominant pathway at lower acetaminophen concentrations, but it is a low-capacity, high-affinity pathway that becomes easily saturated. nih.govnih.gov As the concentration of acetaminophen increases, the sulfation pathway's capacity is exceeded, leading to a metabolic shift where a greater proportion of the drug is metabolized via the higher-capacity glucuronidation pathway. nih.govnih.gov
This interplay directly influences the formation of precursors to this compound. When both sulfation and glucuronidation pathways are saturated, more acetaminophen is shunted towards alternative, oxidative pathways. duke.edu This shunting increases the production of catechol metabolites, which are the necessary precursors for the eventual formation of 3-methoxyacetaminophen and its subsequent glucuronide conjugate. Therefore, the capacity and activity of the SULT enzymes have an indirect but significant regulatory influence on the amount of substrate available for the metabolic route leading to this compound.
| Pathway | Enzyme Superfamily | Key Isoforms Involved in Acetaminophen Metabolism | Cofactor |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A6, UGT1A9, UGT2B15 pharmgkb.orgnih.gov | UDP-glucuronic acid (UDPGA) numberanalytics.com |
| Sulfation | Sulfotransferases (SULTs) | SULT1A1, SULT1A3/4, SULT1E1, SULT2A1 nih.gov | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) numberanalytics.com |
Integration with Cytochrome P450-Mediated Metabolic Routes
While the majority of acetaminophen is metabolized through glucuronidation and sulfation, a smaller fraction undergoes oxidation by the cytochrome P450 (CYP) enzyme system, primarily in the liver. pharmgkb.org This oxidative pathway is the starting point for the formation of this compound.
The initial step involves the hydroxylation of acetaminophen to form a catechol metabolite, 3-hydroxyacetaminophen (N-(3,4-dihydroxyphenyl)acetamide). nih.govxcessbio.com This reaction is catalyzed by specific CYP isoforms. While several CYPs, including CYP2E1, CYP1A2, and CYP3A4, are involved in acetaminophen oxidation, research suggests that CYP2A6 may preferentially oxidize acetaminophen to the non-toxic 3-hydroxyacetaminophen metabolite. nih.gov Unlike the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), the pathway leading to 3-hydroxyacetaminophen is considered a detoxification route. nih.govmedchemexpress.com
Following its formation, 3-hydroxyacetaminophen undergoes O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT), to yield 3-methoxyacetaminophen. This intermediate is then a substrate for a final glucuronidation step. A UGT enzyme, likely a broad-specificity isoform such as UGT1A9 which is highly expressed in the liver, catalyzes the conjugation of a glucuronic acid moiety to 3-methoxyacetaminophen. nih.govnih.govnih.gov This results in the final product, this compound, a water-soluble metabolite readily eliminated from the body.
This multi-step process highlights the direct integration of the CYP450 system with subsequent Phase II reactions. The rate of this compound formation is dependent not only on the final glucuronidation step but also on the initial CYP-mediated oxidation of the parent drug.
| Step | Substrate | Enzyme(s) | Product |
|---|---|---|---|
| 1. Oxidation | Acetaminophen | Cytochrome P450 (e.g., CYP2A6, CYP3A4) nih.gov | 3-Hydroxyacetaminophen nih.gov |
| 2. Methylation | 3-Hydroxyacetaminophen | Catechol-O-methyltransferase (COMT) | 3-Methoxyacetaminophen |
| 3. Glucuronidation | 3-Methoxyacetaminophen | UDP-glucuronosyltransferase (e.g., UGT1A9) nih.govnih.gov | This compound dtu.dk |
Analytical Methodologies for 3 Methoxyacetaminophen Glucuronide Research
Advanced Chromatographic and Mass Spectrometric Techniques
Modern analytical chemistry provides a powerful toolkit for the detailed investigation of drug metabolites like 3-Methoxyacetaminophen (B21298) glucuronide. The combination of chromatographic separation with mass spectrometric detection offers high sensitivity and specificity, which are essential for analyzing complex biological samples.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (U(H)PLC-MS/MS) for Quantification
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (U(H)PLC-MS/MS) stands as a primary technique for the sensitive and specific quantification of 3-Methoxyacetaminophen glucuronide. This method involves the separation of the analyte from other sample components using a U(H)PLC system, followed by detection with a tandem mass spectrometer. The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly specific detection mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and enhances the accuracy of quantification. nih.govgtfch.org
For instance, in the analysis of similar glucuronide conjugates, researchers have successfully developed and validated LC-MS/MS methods for their simultaneous quantification in biological fluids like urine and serum. gtfch.orgnih.gov These methods often employ a reversed-phase column for chromatographic separation. nih.govnih.gov The high throughput and sensitivity of U(H)PLC-MS/MS make it well-suited for pharmacokinetic studies and clinical metabolomics. thermofisher.comthermofisher.com
Table 1: U(H)PLC-MS/MS Parameters for Glucuronide Analysis
| Parameter | Description | Reference |
| Chromatography System | Waters Acquity UPLC I-Class | nih.gov |
| Mass Spectrometer | TQ-S micro triple quadrupole | nih.gov |
| Column | HSS T3 reversed phase C18 (1.8 μm, 2.1 × 150 mm) | nih.gov |
| Mobile Phase | Isocratic mixture of 95% 0.1% formic acid in water (A) and 5% methanol (B129727) (B) | nih.gov |
| Flow Rate | 0.35 mL/min | nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govgtfch.org |
Application of Stable Isotope-Labeled Internal Standards in Assay Development
To ensure the accuracy and precision of quantitative assays, stable isotope-labeled (SIL) internal standards are frequently employed. nih.govacanthusresearch.com These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comscispace.comyoutube.com
The use of a SIL internal standard for this compound would involve adding a known amount of the labeled compound to the sample at the beginning of the analytical process. youtube.com Since the SIL standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer. nih.govacanthusresearch.com By comparing the signal of the analyte to that of the internal standard, any variations during sample preparation and analysis can be corrected, leading to more reliable and reproducible results. nih.gov Ideally, the mass difference between the analyte and its SIL internal standard should be at least 3 atomic mass units to avoid spectral overlap. scispace.com
Semi-Quantification Strategies Utilizing External Standards
In situations where a certified reference standard for this compound may not be readily available, semi-quantification strategies using external standards can be employed. This approach involves creating a calibration curve with a structurally similar compound or a related glucuronide for which a standard is available. While not as accurate as using a specific standard, this method can provide an estimation of the concentration of the analyte.
Another approach is the use of Calibration-Curve-Locking Databases (CCLDs). nih.gov These databases contain pre-determined retention times, calibration curves, and mass spectra for a variety of compounds, allowing for the semi-quantification of target analytes without the need to prepare a calibration curve for each batch of samples. nih.gov This can save time and resources, particularly in large-scale metabolomics studies. nih.gov
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a more traditional but still valuable technique for the analysis of drug metabolites. nih.govnih.gov This method separates compounds based on their interaction with a stationary phase in a column, and detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. nih.govnih.gov
For the analysis of glucuronide metabolites, a C18 column is often used for separation. nih.gov While HPLC-UV is generally less sensitive and specific than LC-MS/MS, it can be a cost-effective option for routine analysis when the concentrations of the analyte are sufficiently high. nih.gov The detection limits for similar glucuronide metabolites using HPLC-UV have been reported in the range of tens of nanograms per milliliter. nih.gov
Mass Spectrometry-Based Metabolite Characterization
Mass spectrometry plays a pivotal role not only in quantification but also in the structural elucidation and characterization of metabolites.
Accurate Mass Measurement for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are instrumental in determining the elemental composition of an unknown or unconfirmed metabolite like this compound. emory.edunih.gov Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to within a few parts per million (ppm). emory.edu
This high mass accuracy allows for the generation of a unique elemental formula for the measured ion. nih.govionsource.com By comparing the experimentally determined accurate mass with the theoretical masses of possible elemental compositions, the most likely formula for the metabolite can be deduced. ionsource.com This information is a critical step in the identification and structural confirmation of metabolites. For complex molecules, knowing even a part of the structure can significantly narrow down the number of possible elemental formulas. ionsource.com
Table 2: Comparison of Mass Spectrometry Techniques for Metabolite Analysis
| Technique | Primary Application | Key Advantages | Reference |
| U(H)PLC-MS/MS | Quantification | High sensitivity, high specificity, high throughput | nih.govgtfch.orgthermofisher.comthermofisher.com |
| HPLC-UV | Quantification | Cost-effective, suitable for higher concentrations | nih.govnih.gov |
| HRMS (TOF, Orbitrap) | Elemental Composition | High mass accuracy, confident formula determination | emory.edunih.gov |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites like this compound. This technique involves multiple stages of mass analysis, where a specific ion of interest (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
In the analysis of glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (C6H8O6, corresponding to a mass-to-charge ratio, m/z, of 176.0321) is a key diagnostic feature. researchgate.netnih.gov This cleavage of the glucuronide group from the precursor ion, with the charge remaining on the aglycone, is a common fragmentation pathway observed in MS/MS experiments. researchgate.net The identification of 3-methoxy-APAP glucuronide has been accomplished through such MS/MS fragmentation analysis, which, in conjunction with accurate mass measurement, confirms its structure. umn.edu The fragmentation of the precursor ion provides valuable information for differentiating it from other isomeric metabolites. nih.gov
Table 1: Key Concepts in Tandem Mass Spectrometry for Glucuronide Analysis
| Concept | Description | Relevance to this compound |
| Precursor Ion | The ionized molecule of interest selected for fragmentation. | The intact ionized this compound molecule. |
| Product Ions | The fragments generated from the dissociation of the precursor ion. | Fragments reveal the structure of the aglycone (3-Methoxyacetaminophen) and confirm the presence of the glucuronide moiety. |
| Neutral Loss | The loss of an uncharged fragment from the precursor ion. | A characteristic neutral loss of 176 Da is indicative of a glucuronide conjugate. uab.edu |
| Structural Elucidation | The determination of the chemical structure of a compound. | The fragmentation pattern provides definitive evidence for the structure of this compound. umn.edu |
Mass Isotopomer Analysis in Metabolic Tracing Studies
Mass isotopomer analysis is a powerful technique used to trace the metabolic fate of compounds by introducing stable isotope-labeled precursors into a biological system. springernature.com By administering a compound like acetaminophen (B1664979) labeled with stable isotopes (e.g., 13C or 15N), researchers can track the incorporation of these isotopes into its various metabolites, including this compound. nih.gov
This methodology allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.gov The distribution of mass isotopomers (molecules that differ only in their isotopic composition) in the metabolites provides detailed information about their biosynthesis and transformation. For instance, a study on acetaminophen metabolism utilized mass isotopomer analysis to identify novel metabolites and understand the role of specific enzymes in their formation. umn.edu This approach can provide unparalleled insights into the metabolic wiring of cells and how it is affected by various factors. springernature.com
Enzymatic Hydrolysis for Analytical Confirmation
Enzymatic hydrolysis using β-glucuronidase is a widely employed technique for the confirmation of glucuronide conjugates in biological samples. nih.govsigmaaldrich.com Glucuronidation is a major pathway in phase II metabolism, where a glucuronic acid moiety is attached to a substrate to increase its water solubility and facilitate its excretion. springernature.com
β-glucuronidase specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone. bioassaysys.com In the context of this compound analysis, treating a sample with β-glucuronidase will hydrolyze the conjugate, releasing the 3-Methoxyacetaminophen aglycone. The subsequent detection of an increased concentration of the aglycone and a decreased concentration of the glucuronide conjugate confirms the identity of the original metabolite. This enzymatic reaction is routinely used in drug testing and metabolism studies to improve the detection and quantification of glucuronidated compounds by liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov The efficiency of hydrolysis can be influenced by factors such as pH, temperature, and the source of the enzyme. sigmaaldrich.comnih.gov
Non-Targeted Metabolomics Platforms
High-resolution mass spectrometry (HRMS) is a cornerstone of non-targeted metabolomics, enabling the comprehensive profiling of all detectable metabolites in a biological sample without pre-selection. nih.govnih.gov This approach is particularly valuable for discovering novel or unexpected metabolites of drugs like acetaminophen. nih.gov
HRMS instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. This high mass accuracy is critical for distinguishing between compounds with very similar masses and for identifying unknown metabolites. nih.gov Studies utilizing HRMS have successfully identified previously overlooked acetaminophen metabolites, providing a more complete picture of its metabolic fate. nih.govnih.gov This untargeted approach has the potential to reveal new biomarkers and offer deeper insights into the metabolic pathways affected by acetaminophen. nih.gov
In large-scale population studies using metabolomics, a significant challenge is the presence of missing values in the dataset. nih.govresearchgate.net Metabolites with a low abundance, such as some minor drug metabolites, often exhibit a high degree of missingness. This can occur for various technical and biological reasons, including concentrations being below the instrument's limit of detection (LOD). nih.gov
Simply excluding samples or metabolites with missing values can lead to a loss of statistical power and introduce bias into the results. nih.gov Therefore, various imputation strategies have been developed to replace these missing values with estimated ones. Common methods include:
K-Nearest Neighbors (kNN): This method imputes a missing value based on the average of the 'k' nearest neighbors in the dataset. researchgate.netmdpi.com
Random Forest (RF): An ensemble learning method that can handle complex interactions and non-linearities in the data to predict and impute missing values. biorxiv.org
Quantile Regression Imputation of Left-Censored Data (QRILC): This method is specifically designed for data that is missing due to being below the limit of detection (left-censored). mdpi.combiorxiv.org
Half the Minimum Value: A simple substitution method where missing values are replaced by half of the minimum observed value for that metabolite. proquest.com
The choice of imputation method can significantly impact the downstream statistical analysis, and it is often recommended to use methods that are appropriate for the presumed reason for the missing data (e.g., MNAR - Missing Not At Random for values below LOD). nih.govbiorxiv.org
Table 2: Common Imputation Strategies for Missing Metabolomics Data
| Imputation Method | Principle | Suitability |
| K-Nearest Neighbors (kNN) | Averages values from the most similar samples. mdpi.com | Generally applicable for various missingness mechanisms. |
| Random Forest (RF) | Uses an ensemble of decision trees for prediction. biorxiv.org | Effective for complex datasets with non-linear relationships. |
| Quantile Regression (QRILC) | Models the distribution of left-censored data. mdpi.com | Specifically designed for values below the limit of detection. |
| Half the Minimum Value | Simple substitution with a small value. proquest.com | A basic approach, may introduce bias. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool in the field of metabolomics and drug metabolism research. It allows for the non-destructive analysis of metabolites in biological fluids and tissues, providing detailed structural information and insights into metabolic pathways. murdoch.edu.auhmdb.ca While specific NMR data for this compound is not published, the analytical approach for its characterization would follow established methodologies used for other acetaminophen metabolites, such as acetaminophen glucuronide and acetaminophen sulfate (B86663). murdoch.edu.auhmdb.cametanetx.org
The process typically involves the isolation and purification of the metabolite from a biological matrix, such as urine. nih.gov Techniques like solid-phase extraction (SPE) are often employed for this purpose. Once a sufficiently pure sample is obtained, it is dissolved in a deuterated solvent and subjected to NMR analysis.
One-dimensional (1D) ¹H NMR spectra provide initial information on the types of protons present in the molecule and their chemical environment. For a compound like this compound, distinct signals would be expected for the aromatic protons of the acetaminophen core, the methoxy (B1213986) group protons, the acetyl group protons, and the protons of the glucuronic acid moiety.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals and confirming the structure.
COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring and the glucuronic acid sugar ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC spectra show long-range correlations between protons and carbons (typically over two to three bonds), which are vital for confirming the linkage between the acetaminophen and glucuronide moieties, as well as the position of the methoxy group on the aromatic ring.
In some cases, derivatization of the glucuronide metabolite may be performed to improve its chromatographic or NMR properties. For instance, the conversion of acetaminophen-glucuronide to its monoacetone glucuronic lactone (MAGL) derivative has been utilized for NMR analysis. researchgate.net
Detailed Research Findings
As previously stated, specific, published research findings detailing the complete ¹H and ¹³C NMR data for this compound could not be located in the reviewed scientific literature. Studies that have identified this metabolite have generally done so using mass spectrometry-based techniques, which provide mass-to-charge ratio information but not the detailed structural connectivity that NMR provides.
For context, the following tables present hypothetical data based on the expected chemical shifts for the structural motifs present in this compound, derived from data for related compounds. It is crucial to note that this data is illustrative and not experimentally verified for the specific compound .
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Acetyl-CH₃ | ~2.1 | singlet | - |
| Methoxy-OCH₃ | ~3.8 | singlet | - |
| Aromatic-H | 6.8 - 7.5 | multiplet | - |
| Glucuronide-H1' | ~5.0 | doublet | ~7-8 |
| Glucuronide-H2'-H5' | 3.4 - 4.0 | multiplet | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| Acetyl-CH₃ | ~24 |
| Methoxy-OCH₃ | ~56 |
| Aromatic-C | 110 - 150 |
| Acetyl-C=O | ~170 |
| Glucuronide-C1' | ~100 |
| Glucuronide-C2'-C5' | 70 - 80 |
| Glucuronide-C6' | ~175 |
The advancement of high-throughput NMR techniques and their increasing application in metabolomics may lead to the detailed characterization of minor metabolites like this compound in the future. Such data would be invaluable for a more complete understanding of acetaminophen metabolism and for the development of analytical standards for its quantification.
Preclinical and in Vitro Investigation Models for 3 Methoxyacetaminophen Glucuronide Studies
In Vitro Systems for Metabolic Characterization
In vitro systems are indispensable tools for the detailed characterization of metabolic pathways in a controlled environment. These models allow for the investigation of specific enzymatic reactions and the identification of the enzymes responsible for metabolite formation.
Human liver microsomes (HLM) are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). researchgate.nethelsinki.fi HLMs are a standard in vitro model for studying the glucuronidation of various compounds, including the parent compound of 3-Methoxyacetaminophen (B21298) glucuronide. Studies using HLMs have shown significant interindividual variability in the rates of acetaminophen (B1664979) glucuronidation. nih.gov This variability is attributed to differences in the expression and activity of UGT enzymes among individuals. nih.gov For instance, research has demonstrated that the formation of acetaminophen glucuronide in HLMs can vary more than 15-fold across different donors. nih.gov
The kinetics of glucuronidation are often determined using HLMs. For example, in the context of acetaminophen, different UGT isoforms exhibit varying affinities (Km) and capacities (Vmax) for the substrate. nih.gov Such studies are crucial for understanding how 3-Methoxyacetaminophen might be processed in the human liver.
To pinpoint the specific UGT isoforms involved in the glucuronidation of a compound, researchers utilize recombinant UGT enzyme systems. These systems express individual human UGT enzymes, allowing for the determination of their specific contribution to a metabolic pathway. nih.gov For the parent compound, acetaminophen, several UGT isoforms have been identified as key players, including UGT1A1, UGT1A6, and UGT1A9. nih.govresearchgate.net
Kinetic analyses with recombinant enzymes have revealed distinct roles for these isoforms. For example, UGT1A6 is a high-affinity, low-capacity enzyme, while UGT1A9 is a low-affinity, high-capacity enzyme for acetaminophen. nih.gov UGT1A1 demonstrates intermediate affinity and capacity. nih.gov This detailed phenotyping is essential for predicting potential drug-drug interactions and understanding the impact of genetic polymorphisms in UGT enzymes on the metabolism of compounds like 3-Methoxyacetaminophen.
Table 1: Kinetic Parameters of Acetaminophen Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Km (mM) | Relative Activity |
| UGT1A1 | 9.4 | Intermediate |
| UGT1A6 | 2.2 | High affinity, low capacity |
| UGT1A9 | 21 | Low affinity, high capacity |
Data sourced from studies on the parent compound, acetaminophen. nih.gov
Hepatocyte cultures, derived from both human and rodent livers, provide a more integrated model for metabolic studies as they contain a full complement of drug-metabolizing enzymes and cofactors. youtube.comnih.gov These primary cells are considered the gold standard for in vitro assessment of a compound's metabolic stability and metabolite formation. youtube.com Three-dimensional (3D) spheroid cultures of human hepatocytes have shown particular promise in discovering drug metabolites, including glucuronide conjugates. nih.gov These advanced culture systems can maintain the expression of key drug-metabolizing enzymes, such as various CYP and UGT isoforms, for extended periods. nih.gov
In these systems, the formation of glucuronide and sulfate (B86663) conjugates of acetaminophen has been observed, highlighting their utility in assessing the metabolic pathways relevant to 3-Methoxyacetaminophen. nih.gov
In Vivo Animal Models in Metabolism Research
While in vitro models are powerful, in vivo animal models are crucial for understanding the complete picture of a drug's metabolism, distribution, and excretion in a living organism.
Rats and mice are the most commonly used animal models in metabolic research due to their well-characterized physiology and genetics. Pharmacokinetic studies in rats have been instrumental in understanding the fate of acetaminophen and its major conjugates, acetaminophen sulfate and acetaminophen glucuronide. nih.gov These studies have allowed for the calculation of formation rates and the determination of kinetic parameters for these metabolic pathways. nih.gov
For instance, in rats, the formation of acetaminophen glucuronide has been characterized by a Michaelis constant (Km) of 915 µM and a maximum velocity (Vmax) of 2.76 µmol/min/kg. nih.gov Although there are differences in the urinary metabolite profiles between rats and humans, the kinetic parameters obtained from rat studies can sometimes be similar to those in humans, suggesting the rat can be a useful model for predicting human metabolic data. nih.gov Furthermore, research in rats has demonstrated the conversion of acetaminophen to other metabolites in the brain. brieflands.com
Porcine models are also utilized in comparative metabolism studies due to the anatomical and physiological similarities between pigs and humans. uef.fi Studies comparing the glucuronidation activity across different species, including pigs, have shown that the rate of this metabolic process can be higher in pigs and rats compared to mice. uef.fi This highlights the importance of selecting appropriate animal models for extrapolating metabolic data to humans.
Genetically Modified Animal Models for Enzymatic Pathway Elucidation (e.g., Cyp2e1-null mice, Humanized UGT1 mice)
Genetically modified animal models are indispensable tools for dissecting the specific roles of enzymes in drug metabolism. By knocking out or replacing specific genes, researchers can isolate and study the function of individual enzymes in the metabolic pathway of compounds like 3-Methoxyacetaminophen.
Cyp2e1-null Mice: The cytochrome P450 enzyme CYP2E1 is a key enzyme in the metabolism of numerous xenobiotics, including acetaminophen. To elucidate its specific contribution, Cyp2e1-null (knockout) mice, which lack a functional Cyp2e1 gene, have been developed. Studies comparing acetaminophen metabolism in wild-type and Cyp2e1-null mice have confirmed the formation of 3-methoxyacetaminophen-4-O-glucuronide (3-CH3O-APAP-G). Interestingly, at certain doses, both wild-type and Cyp2e1-null mice produced comparable amounts of this glucuronide metabolite, suggesting that while CYP2E1 is crucial for producing certain toxic metabolites of acetaminophen, other pathways are significantly involved in the formation of its methoxy (B1213986) and subsequent glucuronide conjugates. nih.gov These models are critical for understanding which metabolic pathways remain active or compensate when a primary enzyme is absent. nih.gov
Humanized UGT1 Mice: Predicting human drug metabolism based on rodent models can be challenging due to significant species differences in drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). nih.gov Rodents, for instance, lack a direct homolog for human UGT1A4, an important enzyme for the N-glucuronidation of many compounds. nih.gov To overcome this limitation, humanized mouse models have been created. nih.govnih.gov
Humanized UGT1 (hUGT1) mice are a prime example, where the entire mouse Ugt1 locus is replaced with the human UGT1 locus. nih.govnih.gov These mice express the nine human UGT1A isoforms (UGT1A1, 1A3, 1A4, 1A5, 1A6, 1A7, 1A8, 1A9, and 1A10) and have proven invaluable for studying the glucuronidation of various drugs in a more physiologically relevant system that mirrors human metabolism. nih.gov By using these models, researchers can investigate the specific contribution of human UGT1A enzymes to the formation of metabolites like 3-Methoxyacetaminophen glucuronide, providing better predictions of drug clearance and metabolic profiles in humans. nih.gov
Comparative Metabolism Across Species and Tissues
Interspecies Variability in Glucuronidation Profiles
The glucuronidation of xenobiotics, including acetaminophen and its derivatives, exhibits significant variability between species. nih.gov These differences are largely due to variations in the expression levels and substrate specificities of UGT enzyme isoforms among humans, monkeys, dogs, rats, and mice. nih.govmdpi.com
For example, studies on resveratrol (B1683913) glucuronidation showed that human and dog liver microsomes produce two main glucuronides, whereas rat and mouse microsomes almost exclusively form only one. nih.gov Similarly, the glucuronidation of ezetimibe (B1671841) shows marked differences in kinetic parameters across intestinal microsomes from humans, mice, rats, dogs, and monkeys. mdpi.com Such species-dependent differences are also evident in the metabolism of acetaminophen itself. While humans primarily metabolize acetaminophen via glucuronidation and sulfation, the balance of these pathways can differ in animal models. nih.gov In mice, for example, sex-dependent differences have been observed, with male mice showing higher levels of acetaminophen-glucuronide compared to females. mdpi.com
A genome-wide association study (GWAS) in a human population identified UGT2B15 as a key enzyme in the glucuronidation of 3-methoxyacetaminophen. nih.gov This highlights that specific UGT isoforms responsible for metabolizing a compound in humans may not have the same level of activity or even a direct equivalent in common preclinical animal models, complicating direct extrapolation of metabolic data. nih.gov These findings underscore the importance of selecting appropriate animal models and the utility of in vitro systems using human-derived materials to accurately predict human metabolism. nih.gov
Tissue-Specific Glucuronidation Rates (e.g., Liver, Intestine, Kidney Microsomes)
Liver: The liver is the primary site of drug metabolism, expressing a wide and abundant array of UGT enzymes, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, all of which are involved in acetaminophen glucuronidation. nih.gov Studies using human liver microsomes (HLMs) have shown more than a 15-fold variation in acetaminophen glucuronidation activity among individuals, highlighting significant interindividual differences. researchgate.netwsu.edu Kinetic studies have identified UGT1A9 as the predominant enzyme for acetaminophen glucuronidation across a broad range of concentrations in HLMs, with UGT1A1 contributing significantly at higher, potentially toxic concentrations, and UGT1A6 being most active at lower concentrations. researchgate.netwsu.edu
Intestine: The intestine is a major site of first-pass metabolism for orally administered drugs. pharmgkb.org It expresses several UGT isoforms, including UGT1A10, which is found in the gut but not the liver. Intestinal microsomes are a valuable in vitro tool for assessing the gut's metabolic contribution. mdpi.com For some substrates, glucuronidation rates in intestinal microsomes can be substantial, influencing the systemic availability of the parent drug. mdpi.com
Kidney: The kidneys also play a role in drug metabolism and are known to express UGT1A9 and UGT2B7. nih.gov For certain drugs, renal glucuronidation can be a significant clearance pathway. nih.gov Comparative studies have shown that for some substrates, the glucuronidation rate in kidney microsomes can be substantial relative to the liver. For instance, in rats, while liver glucuronidation rates for diclofenac (B195802) are significantly higher than in the kidney or intestine, the renal contribution is not negligible. mdpi.com The relative contribution of each organ depends on the specific drug substrate and the UGT isoforms involved. mdpi.com
Table 1: Comparison of Glucuronidation Kinetic Parameters for Ezetimibe Across Intestinal Microsomes of Different Species This table illustrates the significant interspecies variability in the glucuronidation of a xenobiotic, a principle applicable to the study of this compound.
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |
| Mouse | 2.52 ± 0.04 | 2.05 ± 0.21 | 1.23 ± 0.13 |
| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.59 ± 0.08 |
| Dog | 1.19 ± 0.03 | 2.80 ± 0.35 | 0.42 ± 0.04 |
| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |
| Data sourced from a study on ezetimibe glucuronidation. mdpi.com Values are presented as mean ± standard deviation. |
Pharmacogenomic and Inter Individual Variability Studies of 3 Methoxyacetaminophen Glucuronide Metabolism
Genome-Wide Association Studies (GWAS) for Pharmacogenetic Relevance
Genome-Wide Association Studies (GWAS) have emerged as a powerful, unbiased tool for identifying genetic loci associated with variations in drug metabolism. By scanning thousands of genetic variants across the genomes of many individuals, GWAS can pinpoint single nucleotide polymorphisms (SNPs) linked to specific metabolic phenotypes. In the context of acetaminophen (B1664979) metabolism, these studies have been instrumental in confirming the roles of known enzymes and discovering new genetic determinants of metabolite formation. nih.govnih.gov
A key challenge in metabolomic GWAS is the high degree of missingness for certain metabolites, such as those derived from drugs, which may only be present in a subset of a study population. nih.gov This can reduce the statistical power to detect associations.
To overcome the limitations of studying single, often sparse, drug metabolites, researchers have adopted the innovative approach of using ratios between related metabolites as the phenotype for GWAS. nih.gov This strategy enhances statistical power and can reveal genetic influences on specific enzymatic steps. For instance, a GWAS conducted on individuals from the Qatar Biobank used the ratio of 3-methoxyacetaminophen (B21298) glucuronide to 3-methoxyacetaminophen sulfate (B86663). nih.gov This specific ratio directly reflects the balance between two competing detoxification pathways: glucuronidation and sulfation. The study successfully identified strong genetic associations, demonstrating that this ratio is a highly heritable and informative phenotype for dissecting the pharmacogenomics of acetaminophen clearance. nih.gov The use of such ratios not only validates the involvement of specific enzymes but also helps in mapping pharmacological pathways and confirming the chemical structures of novel or uncharacterized metabolites. nih.gov
Table 1: GWAS Findings for Acetaminophen Metabolite Ratios
| GWAS Phenotype (Metabolite Ratio) | Identified Genetic Locus | Implicated Gene | Function |
|---|---|---|---|
| Methoxyacetaminophen glucuronide / Methoxyacetaminophen sulfate | rs1531022 | UGT2B15 | Glucuronidation |
| 3-methoxyacetaminophen / Acetaminophen | rs4680 | COMT | Methylation |
Data sourced from a GWAS study utilizing non-targeted metabolomics in a population-based study. nih.gov
Genetic Polymorphisms Affecting UGT Enzymes and Glucuronidation Capacity (e.g., UGT2B15)
The glucuronidation of acetaminophen and its metabolites is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes. The UGT2B15 enzyme, in particular, has been identified as a key player in the glucuronidation of 3-methoxyacetaminophen. nih.gov The gene encoding this enzyme is polymorphic, meaning different versions (alleles) exist within the population, leading to varied enzyme activity.
Table 2: Key Polymorphisms in the UGT2B15 Gene
| Polymorphism | dbSNP ID | Allele Change | Functional Impact | Relevance to 3-Methoxyacetaminophen Glucuronide |
|---|---|---|---|---|
| UGT2B15*2 | rs1902023 | G > T (D85Y) | Decreased enzyme activity unitylaboratories.com | Associated with a lower glucuronide-to-sulfate ratio of 3-methoxyacetaminophen nih.gov |
This table summarizes a well-characterized polymorphism affecting glucuronidation capacity.
Genetic Polymorphisms Influencing COMT Activity and Methylation
Prior to glucuronidation, the formation of 3-methoxyacetaminophen from its precursor, 3-hydroxyacetaminophen (B1208919), is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.gov The activity of COMT is also subject to significant genetic variation, which in turn affects the amount of substrate available for subsequent glucuronidation.
The most well-known polymorphism in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution. nih.govgenomind.com This single amino acid change leads to a thermolabile enzyme with a three- to four-fold reduction in activity. nih.govgenesight.com Individuals can be categorized based on their genotype: Val/Val (high activity), Val/Met (intermediate activity), and Met/Met (low activity). genesight.com The low-activity Met/Met genotype leads to slower degradation of catecholamines and other COMT substrates. genomind.com GWAS data has linked this specific polymorphism to the ratio of 3-methoxyacetaminophen to acetaminophen, confirming its role in the initial methylation step of this specific metabolic pathway. nih.gov Therefore, an individual's COMT genotype is a primary determinant of the rate of formation of 3-methoxyacetaminophen, the direct precursor to this compound.
Table 3: Key Polymorphism in the COMT Gene
| Polymorphism | dbSNP ID | Genotypes | Functional Impact on Enzyme Activity | Relevance to this compound |
|---|---|---|---|---|
| Val158Met | rs4680 | Val/Val | High Activity | Lower production of 3-methoxyacetaminophen |
| Val/Met | Intermediate Activity | Intermediate production of 3-methoxyacetaminophen | ||
| Met/Met | Low Activity (~40% reduction) genomind.com | Higher production of 3-methoxyacetaminophen |
This table outlines the functional consequences of a common COMT polymorphism on the substrate for glucuronidation. genomind.comgenesight.com
Implications for Inter-individual Metabolic Individuality
The pharmacogenomic data from GWAS and candidate gene studies reveal that the metabolism of acetaminophen to this compound is a multi-step process governed by the interplay of several polymorphic genes. The considerable inter-individual variation observed in the levels of this metabolite is a direct consequence of an individual's unique genetic makeup, particularly their combination of COMT and UGT2B15 alleles. nih.govnih.govresearchgate.net
An individual with a low-activity COMT genotype (Met/Met) and a high-activity UGT2B15 genotype (wild-type) would theoretically be a rapid producer and efficient glucuronidator of 3-methoxyacetaminophen. Conversely, a person with a high-activity COMT (Val/Val) and a low-activity UGT2B15 (2/2) genotype would produce less of the methoxy (B1213986) intermediate and clear it less efficiently via glucuronidation. This interplay creates a spectrum of metabolic profiles within the population. Understanding this metabolic individuality is crucial, as it highlights how genetic factors can lead to substantial differences in drug processing and may contribute to elucidating the causative factors of inter-individual susceptibility to drugs. nih.govresearchgate.net
Mechanistic Investigations of 3 Methoxyacetaminophen Glucuronide in Biological Systems
Role as a Minor Metabolite in the Overall Acetaminophen (B1664979) Biotransformation Landscape
Acetaminophen (APAP) is primarily metabolized in the liver through two major pathways: glucuronidation and sulfation. duke.edunih.gov These processes account for the transformation of the majority of the drug, with glucuronidation responsible for approximately 45-55% and sulfation for about 30-35% of its metabolism. pharmgkb.org A smaller portion of acetaminophen is oxidized by cytochrome P450 enzymes, which leads to the formation of the reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). duke.edufrontiersin.org
Table 1: Major and Minor Metabolic Pathways of Acetaminophen
| Pathway | Primary Enzyme(s) | Major Metabolite(s) | Approximate Contribution |
|---|---|---|---|
| Glucuronidation | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Acetaminophen glucuronide | 45-55% |
| Sulfation | SULT1A1, SULT1A3/4, SULT1E1, SULT2A1 | Acetaminophen sulfate (B86663) | 30-35% |
| Oxidation | CYP2E1, CYP1A2, CYP3A4 | N-acetyl-p-benzoquinone imine (NAPQI) | 5-15% |
Association with Metabolic Pathways of Interest from a Toxicological Perspective
While 3-methoxyacetaminophen (B21298) glucuronide itself is not considered a primary toxic metabolite, its formation is linked to metabolic pathways that are significant from a toxicological standpoint. dtu.dk The initial step, the O-methylation of acetaminophen to 3-methoxyacetaminophen, is catalyzed by catechol-O-methyltransferase (COMT). nih.gov This enzyme is crucial in the metabolism of various endogenous and xenobiotic compounds.
The primary concern with acetaminophen toxicity is the production of NAPQI through the cytochrome P450 pathway. frontiersin.orgpharmgkb.orgwikipedia.org When the main glucuronidation and sulfation pathways become saturated, particularly during an overdose, more acetaminophen is shunted to the CYP450 system, leading to increased NAPQI formation. pharmgkb.orgclinpgx.org This highly reactive metabolite can deplete cellular glutathione (B108866) (GSH) stores and covalently bind to cellular proteins, causing oxidative stress and hepatocellular necrosis. nih.govpharmgkb.orgwikipedia.org
Theoretical Studies and Computational Modeling in Predicting Metabolic Events
Theoretical studies and computational modeling have become invaluable tools for predicting the metabolic fate of drugs and understanding the mechanisms of toxicity. nih.govnih.govdaneshyari.com These in silico methods can simulate complex biological processes and provide insights that are often difficult to obtain through experimental approaches alone.
For acetaminophen, mathematical models have been developed to simulate its metabolism, including the pathways leading to the formation of toxic metabolites. nih.govnih.govnih.gov These models can incorporate various physiological parameters and enzyme kinetics to predict the temporal and spatial patterns of hepatotoxicity. nih.gov For example, a computational model integrated a cellular acetaminophen metabolism model with sinusoidal blood flow to simulate the zone-specific liver damage often observed in acetaminophen toxicity. nih.gov
Physiologically-based pharmacokinetic (PBPK) modeling is another powerful computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen and its metabolites. calpoly.edu These models can help in understanding how factors like dose, co-medications, and genetic polymorphisms in metabolizing enzymes might influence the formation of various metabolites, including minor ones like 3-methoxyacetaminophen glucuronide .
Quantum chemistry calculations have also been employed to study the oxidative metabolism of acetaminophen. researchgate.net These theoretical studies can provide insights into the electronic structure and reactivity of acetaminophen and its metabolites, helping to elucidate the mechanisms of their formation. For instance, such studies can help explain the formation of both the non-toxic 3-hydroxy-acetaminophen and the reactive NAPQI. researchgate.netnih.gov
By integrating data from experimental and computational studies, a more comprehensive understanding of the intricate network of acetaminophen metabolism can be achieved. This knowledge is essential for predicting potential drug interactions and for developing strategies to mitigate the toxic effects of acetaminophen.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetaminophen |
| Acetaminophen glucuronide |
| Acetaminophen sulfate |
| N-acetyl-p-benzoquinone imine (NAPQI) |
| 3-methoxyacetaminophen |
| Glutathione |
| 3-hydroxy-acetaminophen |
Future Research Directions
Development of Enhanced Analytical Methodologies for Comprehensive Metabolite Profiling
Future research necessitates the development and refinement of analytical methods to accurately and sensitively quantify 3-Methoxyacetaminophen (B21298) glucuronide in complex biological matrices. While methodologies exist for the parent compound and related glucuronides, specific, validated assays for this metabolite are crucial for detailed pharmacokinetic and metabolic studies.
Current approaches for similar compounds, such as acetaminophen (B1664979) and its primary glucuronide, often employ techniques like UV spectrophotometry and liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netnih.gov For instance, UV spectrophotometry methods have been validated for acetaminophen in various dissolution media, demonstrating a significant correlation between concentration and absorbance. researchgate.net However, for the low concentrations expected for a minor metabolite like 3-Methoxyacetaminophen glucuronide, the sensitivity and selectivity of LC-MS are indispensable. A method developed for quantifying morphine and its glucuronide metabolites achieved limits of quantification as low as 0.5 to 5 ng/ml in human blood, highlighting the sensitivity of this platform. nih.gov
Future efforts should focus on creating robust LC-MS/MS methods tailored for this compound. This involves optimizing solid-phase extraction (SPE) for sample cleanup, choosing appropriate chromatographic columns for separation, and using selected-ion monitoring for precise quantification with deuterated internal standards. nih.gov Such methods will be fundamental for profiling the complete metabolic fate of 3-methoxyacetaminophen.
Table 1: Comparison of Potential Analytical Methodologies
| Methodology | Principle | Advantages | Challenges for this compound |
|---|---|---|---|
| UV/Vis Spectrophotometry | Measures absorbance of light by the analyte. | Simple, cost-effective. | Low sensitivity and specificity in complex biological samples. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on polarity, followed by UV detection. | Good separation, quantitative. | May lack the sensitivity for trace-level metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds via HPLC, followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, structural confirmation. | Higher equipment cost and complexity. |
Further Elucidation of Specific Enzymatic Contributions and Their Regulation
The formation of this compound is a result of Phase II metabolism, specifically glucuronidation. This reaction is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govfrontiersin.org These enzymes transfer glucuronic acid from the high-energy cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. nih.govhmdb.ca While the specific UGT isoforms responsible for the glucuronidation of 3-methoxyacetaminophen are not definitively established, inferences can be drawn from the metabolism of its parent compound, acetaminophen.
Studies with human liver microsomes have identified UGT1A1, UGT1A6, UGT1A9, and UGT2B15 as the key enzymes involved in acetaminophen glucuronidation. hmdb.canih.gov It is highly probable that one or more of these isoforms also catalyze the conjugation of 3-methoxyacetaminophen. Future research should involve in-vitro assays using recombinant human UGT enzymes to pinpoint which isoforms have the highest affinity and catalytic efficiency for this specific substrate.
The regulation of these enzymes is complex. It is influenced by the availability of the UDPGA cofactor, which links drug metabolism to glucose metabolism pathways. nih.gov Furthermore, UGT activity can be modulated by various factors, including inhibition by dietary compounds such as constituents of green tea or red wine, which have been shown to affect UGT2B17. nih.gov Understanding these regulatory mechanisms is essential for predicting how diet and metabolic status might influence the production of this compound.
Table 2: UGT Enzymes Implicated in Acetaminophen Glucuronidation
| Enzyme | Typical Substrate Concentration | Known Role | Potential Role for this compound |
|---|---|---|---|
| UGT1A1 | High (Toxic Doses) | Major contributor at high acetaminophen concentrations. nih.gov | Potentially involved, especially at higher substrate levels. |
| UGT1A6 | Low (Therapeutic Doses) | Important at lower acetaminophen concentrations. nih.gov | A likely candidate for metabolism at therapeutic concentrations. |
| UGT1A9 | Broad Range | Contributes significantly across a wide range of concentrations. nih.gov | A strong candidate for primary metabolic pathway. |
Advanced Pharmacogenomic Approaches to Understand the Genetic Basis of Metabolic Variability
Significant interindividual variability exists in drug metabolism, much of which can be attributed to genetic polymorphisms in drug-metabolizing enzymes. nih.gov The field of pharmacogenomics aims to link these genetic variations to differences in drug response and metabolism. For glucuronidation pathways, polymorphisms in UGT genes are of particular interest.
Future research should apply genome-wide association studies (GWAS) and targeted genotyping to investigate the influence of UGT polymorphisms on the formation of this compound. nih.gov By correlating specific genetic variants with measured metabolite levels in human cohorts, researchers can identify key single nucleotide polymorphisms (SNPs) that dictate metabolic capacity. This knowledge is a critical step toward personalized medicine, where understanding a patient's genetic makeup can help predict their metabolic profile. nih.gov
Integration of Multi-Omics Data to Model Complex Metabolic Networks Involving Glucuronides
Understanding the regulation of a single metabolite like this compound requires a systems-level perspective. Metabolism is a complex network of interconnected pathways, and its regulation occurs at multiple levels, from the genome to the metabolome. researchgate.net The integration of multi-omics data—including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite concentrations)—is essential for building comprehensive models of these networks. nih.gov
Computational pipelines and frameworks are being developed to facilitate this integration. For example, the INTEGRATE pipeline uses transcriptomics and metabolomics data within a constraint-based metabolic model to distinguish between reactions controlled by gene expression versus those controlled by metabolite levels. researchgate.netnih.gov Another tool, COMO (Constraint-based Optimization of Metabolic Objectives), provides a user-friendly pipeline to integrate multi-omics data for developing context-specific metabolic models and aiding in drug discovery. nih.govarxiv.org
By applying these advanced computational approaches, future research can model the complex interplay of factors that determine the flux through the 3-methoxyacetaminophen glucuronidation pathway. This includes not only the expression and genetic variants of UGT enzymes but also the upstream pathways that supply the necessary UDPGA cofactor. nih.gov Such models can simulate how perturbations, like genetic differences or co-administration of other drugs, affect the entire metabolic network, providing a holistic understanding of glucuronide metabolism. nih.govvu.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
